REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[C:7]([N+:19]([O-])=O)[CH:6]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[O:13])=[C:7]([NH2:19])[CH:6]=1)[CH3:2]
|
Name
|
4-Tert-butoxycarbonylamino-3-nitro-benzoic acid ethyl ester
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evacuated
|
Type
|
ADDITION
|
Details
|
filled with hydrogen
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
washing with ethanol
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |